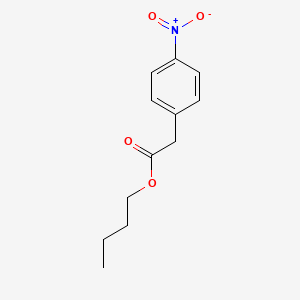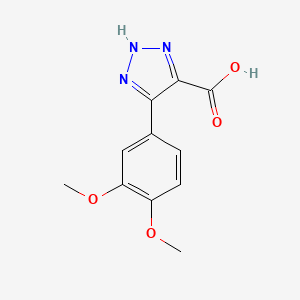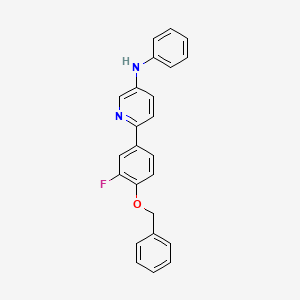
6-(4-(benzyloxy)-3-fluorophenyl)-N-phenylpyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-(benzyloxy)-3-fluorophenyl)-N-phenylpyridin-3-amine is a complex organic compound that features a pyridine ring substituted with a benzyloxy group and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-(benzyloxy)-3-fluorophenyl)-N-phenylpyridin-3-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzyloxy Group: The benzyloxy group can be introduced through a nucleophilic substitution reaction where a benzyl halide reacts with a phenol derivative in the presence of a base.
Pyridine Ring Formation: The pyridine ring can be synthesized through a cyclization reaction involving appropriate precursors such as β-ketoesters and ammonia or amines.
Final Coupling: The final step involves coupling the benzyloxy-fluorophenyl intermediate with the pyridine ring using palladium-catalyzed cross-coupling reactions like Suzuki or Heck coupling.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzyloxy group can undergo oxidation to form a benzaldehyde derivative.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-(4-(benzyloxy)-3-fluorophenyl)-N-phenylpyridin-3-amine has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders or cancer.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and other electronic devices.
Biological Studies: It can be used as a probe to study various biological pathways and interactions due to its ability to interact with specific proteins and enzymes.
Mechanism of Action
The mechanism of action of 6-(4-(benzyloxy)-3-fluorophenyl)-N-phenylpyridin-3-amine involves its interaction with specific molecular targets such as enzymes or receptors. The benzyloxy and fluorophenyl groups can enhance the compound’s binding affinity and specificity towards these targets. This interaction can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(benzyloxy)-2-hydroxybenzaldehyde: Similar in structure but lacks the pyridine ring and fluorine atom.
4-(benzyloxy)-3-fluorophenylamine: Similar but lacks the pyridine ring.
N-phenylpyridin-3-amine: Similar but lacks the benzyloxy and fluorophenyl groups.
Uniqueness
6-(4-(benzyloxy)-3-fluorophenyl)-N-phenylpyridin-3-amine is unique due to the combination of the benzyloxy, fluorophenyl, and pyridine moieties. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C24H19FN2O |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
6-(3-fluoro-4-phenylmethoxyphenyl)-N-phenylpyridin-3-amine |
InChI |
InChI=1S/C24H19FN2O/c25-22-15-19(11-14-24(22)28-17-18-7-3-1-4-8-18)23-13-12-21(16-26-23)27-20-9-5-2-6-10-20/h1-16,27H,17H2 |
InChI Key |
BTAHMJFJZUKPJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C3=NC=C(C=C3)NC4=CC=CC=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


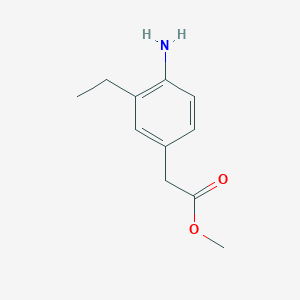
![4-bromo-5-(1-methylpyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13871725.png)

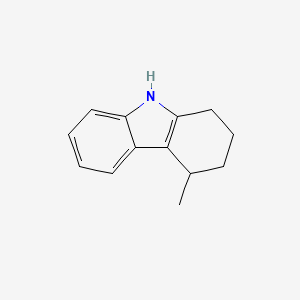
![N'-[2-(1,3-benzodioxol-5-yl)-3-hydroxy-4-oxochromen-6-yl]-3-methoxypropanimidamide](/img/structure/B13871752.png)

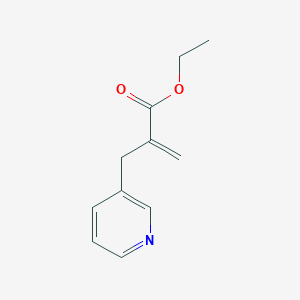
![2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-6-ylmethanamine](/img/structure/B13871781.png)
![Methyl 3-(2-amino-[1,2,4]triazolo[1,5-a]pyrazin-8-yl)benzoate](/img/structure/B13871786.png)



